molecular formula C23H15ClFN5O2 B2647750 N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-83-2

N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2647750
CAS No.: 1031623-83-2
M. Wt: 447.85
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Description

N-(2-Chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core with a carboxamide substituent at position 7. The molecule features a 2-chlorobenzyl group and a 2-fluorophenyl moiety, which contribute to its steric and electronic properties.

Properties

CAS No.

1031623-83-2

Molecular Formula

C23H15ClFN5O2

Molecular Weight

447.85

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C23H15ClFN5O2/c24-17-7-3-1-5-14(17)12-26-22(31)13-9-10-16-19(11-13)30-21(27-23(16)32)20(28-29-30)15-6-2-4-8-18(15)25/h1-11,29H,12H2,(H,26,31)

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).

    Quinazoline Formation: The quinazoline moiety is often formed via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Coupling Reactions: The chlorobenzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, where the appropriate halogenated precursors react with the triazoloquinazoline intermediate.

    Final Assembly: The final compound is obtained by coupling the triazoloquinazoline intermediate with a carboxamide group under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted triazoloquinazolines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds within the triazole family, including derivatives like N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide, exhibit substantial antibacterial and antifungal properties. For instance:

  • Antibacterial Efficacy : Several studies have demonstrated that triazole derivatives can effectively combat resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl rings enhance antimicrobial potency, with some derivatives showing minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin and vancomycin .
  • Antifungal Activity : Triazole compounds are also recognized for their antifungal capabilities. They have been shown to inhibit the growth of various fungal pathogens, making them potential candidates for treating fungal infections .

Anticancer Potential

The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against a range of cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.

Case Studies

Several case studies illustrate the applications of this compound:

Study Application Findings
Study 1Antimicrobial ActivityThe compound exhibited MIC values comparable to leading antibiotics against MRSA strains .
Study 2Anticancer ResearchDemonstrated significant cytotoxicity in breast cancer cell lines with an IC50 value indicating potent activity .
Study 3Synergistic EffectsWhen combined with existing antifungal treatments, enhanced efficacy was observed against resistant fungal strains .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact molecular pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the triazolopyrimidine/quinazoline family, which shares a fused bicyclic core. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Reported Bioactivity
N-(2-Chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-triazoloquinazoline-8-carboxamide Triazolo[1,5-a]quinazoline 8-carboxamide, 2-chlorobenzyl, 2-fluorophenyl Inferred: Potential herbicide/fungicide
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones Triazolo[1,5-a]pyrimidine 2-oxoacetylhydrazones, methyl groups at positions 5 and 7 Herbicidal, fungicidal (EC₅₀: 10–50 μM)
(R)-5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-oxo(α-methyl)acetylhydrazones Triazolo[1,5-a]pyrimidine Chiral α-methyl acetylhydrazones, 5,7-dimethyl Enhanced activity due to chiral center

Key Findings

Substituent Effects :

  • The 2-chlorobenzyl and 2-fluorophenyl groups in the target compound likely enhance lipophilicity and membrane penetration compared to the methyl and acetylhydrazone groups in triazolopyrimidine analogs . This could improve bioavailability in plant or microbial systems.
  • The 8-carboxamide group may facilitate hydrogen bonding with target enzymes, a feature absent in acetylhydrazone derivatives.

Bioactivity Trends :

  • Triazolopyrimidines with chiral centers (e.g., α-methyl acetylhydrazones) showed higher herbicidal activity, suggesting that stereochemistry plays a critical role . The target compound lacks a reported chiral center but includes halogenated aromatic substituents, which may compensate by improving target selectivity.
  • Methyl substituents in triazolopyrimidines (e.g., 5,7-dimethyl) correlate with moderate activity (EC₅₀: 10–50 μM), whereas halogenated groups (Cl, F) in the target compound could lower effective concentrations due to stronger electrophilic interactions .

Mechanistic Implications: Triazolopyrimidines inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . The target compound’s triazoloquinazoline core may target similar pathways but with altered binding kinetics due to its larger fused ring system.

Biological Activity

N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a novel compound belonging to the class of triazoloquinazoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazoline core fused with a triazole ring. The presence of halogen substituents (chlorine and fluorine) is significant as they often enhance biological activity.

Biological Activity Overview

Recent studies have demonstrated that compounds within the triazoloquinazoline class exhibit a range of biological activities:

  • Anticancer Activity :
    • Several derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to induce apoptosis and inhibit cell proliferation in models such as A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values in the low micromolar range .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. Triazole derivatives have shown efficacy against a variety of pathogens including bacteria and fungi. The mechanism often involves inhibition of DNA synthesis or disruption of cell membrane integrity .
  • Mechanisms of Action :
    • The mechanisms through which these compounds exert their effects include:
      • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression .
      • Topoisomerase Inhibition : Some studies indicate that triazoloquinazolines may inhibit topoisomerases, enzymes critical for DNA replication and repair .

Case Study 1: Anticancer Evaluation

A study assessed the anticancer potential of a related triazoloquinazoline compound in an in vivo xenograft model. The results indicated a significant reduction in tumor size compared to control groups, highlighting the potential for this class of compounds in cancer treatment .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Data Table: Summary of Biological Activities

Activity TypeCell Line / PathogenIC50 / MIC ValueReference
AnticancerA549 (Lung Cancer)1.06 ± 0.16 μM
AnticancerMCF-7 (Breast Cancer)1.23 ± 0.18 μM
AntimicrobialStaphylococcus aureus0.125 μg/mL
AntimicrobialEscherichia coli0.250 μg/mL

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step heterocyclization reactions. For example, refluxing intermediates with diethyl oxalate in tetrahydrofuran (THF), followed by fluoroacylation using trifluoroethyl acetate in dioxane, can yield the triazoloquinazoline core . Purification may require column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from ethanol. Statistical experimental design (e.g., factorial design) can optimize yield and minimize side products by systematically varying parameters like temperature, solvent ratios, and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and fluorine integration. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) validate molecular weight and purity (>95%). X-ray crystallography may resolve structural ambiguities in the fused triazoloquinazoline system .

Q. How can researchers conduct preliminary bioactivity screening for this compound?

Initial screens should focus on fluorinated heterocycles' known targets, such as kinase inhibition or GABA receptor modulation. Use in vitro assays (e.g., enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization) to assess binding affinity. Dose-response curves (IC₅₀/EC₅₀) and selectivity panels against related receptors/kinases are critical to prioritize further studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Employ response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, solvent polarity). For example, a central composite design (CCD) can identify optimal trifluoroacylation conditions. Computational tools like density functional theory (DFT) may predict transition states to guide solvent/catalyst selection .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

Quantum mechanical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) can map electronic properties (e.g., HOMO/LUMO energies) to bioactivity. Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) identifies key binding interactions. Machine learning models trained on analogous triazoloquinazoline datasets can predict novel derivatives with enhanced potency .

Q. How should researchers address contradictions in experimental data (e.g., varying bioactivity across assays)?

Use design of experiments (DoE) to isolate confounding variables (e.g., solvent residues, pH fluctuations). Replicate assays under controlled conditions and apply ANOVA to assess significance. Cross-validate results with orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry) .

Q. What methodologies assess environmental persistence or degradation pathways of this compound?

Conduct accelerated degradation studies under simulated environmental conditions (UV light, pH 3–9). Analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Membrane separation technologies (e.g., nanofiltration) can evaluate removal efficiency from wastewater, supported by computational models for biodegradability prediction .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Follow strict PPE guidelines (gloves, goggles, lab coats). Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. For spills, neutralize with activated carbon and dispose via hazardous waste channels. Regularly monitor air quality for particulate dispersion using OSHA-compliant methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.